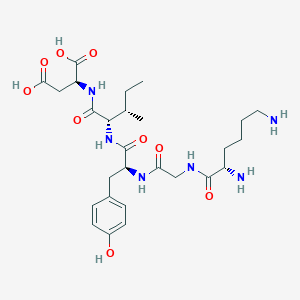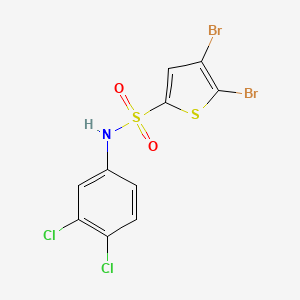![molecular formula C13H24N2O4 B12591711 1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid CAS No. 650631-71-3](/img/structure/B12591711.png)
1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of heptanedioic acid. The 1,4-diazabicyclo[2.2.2]octane moiety is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde . The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to promote the formation of the bicyclic structure.
Heptanedioic acid can be prepared through the oxidation of heptane or heptanoic acid . Common oxidizing agents used in this process include potassium permanganate and nitric acid. The reaction is typically carried out under reflux conditions to ensure complete oxidation of the starting material.
Industrial Production Methods: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced through a continuous process that involves the reaction of ethylenediamine with formaldehyde in the presence of a catalyst . The reaction mixture is then purified through distillation to obtain the pure product.
Heptanedioic acid is produced on an industrial scale through the oxidation of heptane using air or oxygen as the oxidizing agent . The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation . It is commonly used as a catalyst in the Morita-Baylis-Hillman reaction, which involves the formation of carbon-carbon bonds between aldehydes and activated alkenes .
Heptanedioic acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction . It can be converted to its corresponding esters and amides through reaction with alcohols and amines, respectively.
Common Reagents and Conditions: Common reagents used in reactions involving 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and activated alkenes . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.
Reagents commonly used in reactions involving heptanedioic acid include alcohols, amines, and reducing agents . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting material.
Major Products: The major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include substituted piperazines and other heterocyclic compounds . These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The major products formed from reactions involving heptanedioic acid include esters, amides, and reduced derivatives . These products are used in the production of polyamides, polyesters, and other polymeric materials.
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[2.2.2]octane is widely used in scientific research as a catalyst and reagent in organic synthesis . It is used in the synthesis of heterocyclic compounds, which are important building blocks in pharmaceuticals and agrochemicals . Additionally, it is used as a ligand in coordination chemistry and as a base in various organic transformations .
Heptanedioic acid is used in scientific research as a precursor for the synthesis of polyamides and polyesters . It is also used in the study of metabolic pathways involving dicarboxylic acids and in the development of new materials with improved properties .
Mecanismo De Acción
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilic properties, which allow it to participate in a variety of organic reactions . It acts as a catalyst by stabilizing transition states and facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Heptanedioic acid exerts its effects through its carboxylic acid functionality, which allows it to participate in a variety of chemical reactions . It acts as a precursor for the synthesis of polyamides and polyesters by reacting with diamines and diols, respectively .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane is similar in structure to quinuclidine, which is another bicyclic amine . quinuclidine has one of the nitrogen atoms replaced by a carbon atom, which makes it less nucleophilic than 1,4-diazabicyclo[2.2.2]octane . Additionally, quinuclidine is less commonly used as a catalyst in organic synthesis compared to 1,4-diazabicyclo[2.2.2]octane .
Heptanedioic acid is similar to other dicarboxylic acids, such as adipic acid and sebacic acid . heptanedioic acid has a longer carbon chain compared to adipic acid, which gives it different physical and chemical properties . Additionally, heptanedioic acid is less commonly used in the production of polyamides and polyesters compared to adipic acid and sebacic acid .
Propiedades
Número CAS |
650631-71-3 |
|---|---|
Fórmula molecular |
C13H24N2O4 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1,4-diazabicyclo[2.2.2]octane;heptanedioic acid |
InChI |
InChI=1S/C7H12O4.C6H12N2/c8-6(9)4-2-1-3-5-7(10)11;1-2-8-5-3-7(1)4-6-8/h1-5H2,(H,8,9)(H,10,11);1-6H2 |
Clave InChI |
LTVCWACQGARROE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1CC2.C(CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)


![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)



![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
